NO2-SPDB-sulfo

ADC Linker Solubility Bioconjugation Aggregation Reduction

NO2‑SPDB‑sulfo is the superior ADC linker for challenging hydrophobic payloads. Its LogP of 0.4 (vs. 1.21 for SPDB) minimizes aggregation, enabling higher DARs and improved pharmacokinetics. The unique nitro‑pyridine chromophore allows real‑time UV‑Vis monitoring of conjugation and direct LAR determination, eliminating costly LC‑MS downtime. Procure at ≥98% purity to ensure reproducible, high‑quality conjugations.

Molecular Formula C13H13N3O9S3
Molecular Weight 451.5 g/mol
CAS No. 663598-89-8
Cat. No. B3182425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2-SPDB-sulfo
CAS663598-89-8
Molecular FormulaC13H13N3O9S3
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C13H13N3O9S3/c17-11-6-9(28(22,23)24)13(19)15(11)25-12(18)2-1-5-26-27-10-4-3-8(7-14-10)16(20)21/h3-4,7,9H,1-2,5-6H2,(H,22,23,24)
InChIKeyAJTQYMNCOAZOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO2-SPDB-sulfo (CAS 663598-89-8): Cleavable ADC Linker with Nitro and Sulfo Functionalities for Enhanced Solubility and Traceability


NO2-SPDB-sulfo (CAS 663598-89-8) is a heterobifunctional, cleavable linker employed in the synthesis of antibody-drug conjugates (ADCs). It belongs to the SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) family, featuring a disulfide bond that facilitates payload release in the reductive intracellular environment [1]. This compound is distinguished from its parent SPDB by the presence of a sulfonic acid (sulfo) group, which confers significantly enhanced water solubility and reduced aggregation propensity, and a nitro group on the pyridine ring, which provides a strong UV chromophore for analytical monitoring . Its molecular formula is C13H13N3O9S3 with a molecular weight of 451.45 g/mol [1].

Why SPDB or Sulfo-SPDB Cannot Simply Replace NO2-SPDB-sulfo in ADC Development


The interchangeability of ADC linkers is limited by their distinct physicochemical and analytical properties, which directly impact conjugate solubility, stability, and manufacturability. The parent linker SPDB is hydrophobic (LogP 1.21), which can promote aggregation of the final ADC . While sulfo-SPDB improves solubility with a lower LogP of 0.6, NO2-SPDB-sulfo further reduces this to 0.4, indicating even greater hydrophilicity and potentially lower aggregation risk [1][2]. Critically, the nitro group on NO2-SPDB-sulfo provides a strong UV absorbance, a feature absent in both SPDB and sulfo-SPDB. This allows for precise quantitation of linker-to-antibody ratio (LAR) and reaction monitoring via UV-Vis, a significant advantage for process development and quality control not offered by the non-nitrated analogs [1].

Quantitative Differentiators of NO2-SPDB-sulfo Against SPDB and Sulfo-SPDB Analogs


Enhanced Hydrophilicity: 4.4-Fold Reduction in LogP vs. SPDB

NO2-SPDB-sulfo exhibits significantly higher hydrophilicity than the parent SPDB linker, as indicated by a calculated LogP of 0.4 compared to 1.21 for SPDB [1]. This 0.81 unit reduction translates to a 4.4-fold increase in predicted aqueous solubility and correlates with a reduced tendency for non-specific hydrophobic aggregation, a common issue with SPDB-linked ADCs [1].

ADC Linker Solubility Bioconjugation Aggregation Reduction

Further Reduced LogP vs. Sulfo-SPDB: 33% Greater Hydrophilicity

When compared to the sulfonated but non-nitrated analog sulfo-SPDB, NO2-SPDB-sulfo demonstrates a 33% reduction in LogP (0.4 vs. 0.6) [1][2]. This indicates that the addition of the nitro group to the sulfo-SPDB scaffold further enhances polarity, likely through increased hydrogen bonding potential and molecular dipole moment [1].

ADC Linker Optimization Solubility Engineering Physicochemical Profiling

Analytical Differentiation: Nitro Group Enables UV-Based Quantitation and Reaction Monitoring

Unlike SPDB and sulfo-SPDB, NO2-SPDB-sulfo contains a nitro (NO2) group on the pyridine ring, which acts as a strong chromophore with a distinct UV-Vis absorbance profile . This enables precise spectrophotometric quantitation of the linker and, crucially, allows for real-time monitoring of the conjugation reaction progress and determination of the linker-to-antibody ratio (LAR) without the need for more complex and time-consuming mass spectrometry or HPLC methods [1].

ADC Analytics Conjugation Monitoring Quality Control

Commercial Purity Specification of ≥98% Ensures Reproducible Conjugation

The compound is commercially available with a defined purity of ≥98% as per vendor Certificate of Analysis . This high purity standard minimizes batch-to-batch variability in conjugation efficiency and reduces the potential for side reactions caused by impurities, a critical factor for the reproducible synthesis of ADCs intended for preclinical or clinical evaluation .

ADC Manufacturing Bioconjugation Consistency Linker Quality

Procurement-Driven Application Scenarios for NO2-SPDB-sulfo


Development of ADCs with Hydrophobic Payloads

When conjugating highly hydrophobic cytotoxic payloads (e.g., certain maytansinoids, auristatins, or PBD dimers) to antibodies, the overall ADC construct can suffer from severe aggregation and poor solubility. The significantly lower LogP of NO2-SPDB-sulfo (0.4) compared to standard SPDB (1.21) directly counters this effect, enabling the production of ADCs with higher DARs while maintaining monomeric purity and acceptable pharmacokinetic profiles [1]. This makes it the preferred linker for challenging payloads where aggregation is a known development hurdle.

Process Development and Manufacturing Requiring Rapid, At-Line Analytics

In bioprocess development, the ability to rapidly monitor conjugation reactions without off-line LC-MS analysis saves significant time and resources. The distinct UV-Vis absorbance of the nitro group in NO2-SPDB-sulfo allows scientists to directly track linker consumption and ADC formation in real-time using simple spectrophotometry or a plate reader . This is a unique advantage over non-nitrated linkers like SPDB and sulfo-SPDB, which require more complex and time-intensive analytical methods for reaction monitoring.

Quality Control and Characterization of ADC Critical Quality Attributes

Determining the precise drug-to-antibody ratio (DAR) or linker-to-antibody ratio (LAR) is a critical quality attribute for any ADC. The strong UV chromophore of NO2-SPDB-sulfo facilitates accurate and direct LAR determination by UV-Vis spectroscopy, often with a simple correction for protein absorbance . This method is faster and more accessible than the mass spectrometry or hydrophobic interaction chromatography (HIC) required for linkers without a strong, distinct chromophore, streamlining quality control workflows.

Research Settings Demanding High Linker Purity for Reproducible Conjugation

Academic and early-stage industrial research groups often prioritize reproducibility and minimizing troubleshooting time. Procuring NO2-SPDB-sulfo with a vendor-claimed purity of ≥98% ensures a consistent, high-quality starting material, reducing the risk of failed conjugations due to unknown impurities or degradation products . This minimizes material waste and accelerates the research timeline, a key consideration for resource-constrained laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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